molecular formula C19H17BrN2O3 B2720749 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313399-13-2

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2720749
CAS No.: 313399-13-2
M. Wt: 401.26
InChI Key: QTYKQUZAELQIIZ-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by a pyrazole ring substituted with bromophenyl and phenyl groups

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, bromine, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to its binding affinity and specificity. The pyrazole ring plays a crucial role in its biological activity by interacting with various pathways involved in cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

These compounds share structural similarities but differ in their substituents and specific applications

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKQUZAELQIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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